6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one
Description
Properties
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] phenyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O4/c19-11-6-7-13(22-10-11)23-16(24)14-15(21-9-8-20-14)17(23)27-18(25)26-12-4-2-1-3-5-12/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGZEYCAQLHEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601113842 | |
| Record name | Carbonic acid, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43200-88-0 | |
| Record name | Carbonic acid, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43200-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(5-Chloro-2-pyridinyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl phenyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle.
Mode of Action
Compounds with similar structures have been shown to inhibit their targets by binding to the active site, preventing the target from performing its function.
Biochemical Pathways
Inhibition of cdk2, as seen in similar compounds, can affect the cell cycle, potentially leading to cell cycle arrest.
Pharmacokinetics
Similar compounds have been noted for their good plasma stability.
Biological Activity
6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one (CAS Number: 43200-88-0) is a compound with significant potential in medicinal chemistry. Its unique structure combines elements of pyridine and pyrazine, which are known for their biological activity. This article explores the biological activity of this compound, focusing on its antiproliferative properties and mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H11ClN4O4
- Molecular Weight : 382.757 g/mol
- SMILES Notation : Clc1ccc(nc1)N2C(OC(=O)Oc3ccccc3)c4nccnc4C2=O
- IUPAC Name : [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] phenyl carbonate
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly for its antiproliferative effects against cancer cell lines.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes key findings related to its biological activity:
| Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 35 | Inhibition of EGFR signaling |
| MCF-7 (Breast Cancer) | 31 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 42 | Cell cycle arrest at G2/M phase |
| HT29 (Colon Cancer) | 48 | Inhibition of BRAF V600E mutation |
The mechanism of action for this compound appears to involve multiple pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. The IC50 values for EGFR inhibition range from 68 nM to 89 nM across various derivatives, indicating strong inhibitory potential compared to standard treatments like erlotinib .
- BRAF V600E Inhibition : It also demonstrates significant activity against the BRAF V600E mutation, which is implicated in several cancers. The IC50 values for BRAF inhibition are reported between 35 nM and 67 nM .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased cytochrome c release and activation of caspases .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on A549 Cells : In a study examining the effects on A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- MCF-7 Breast Cancer Model : Another study focused on MCF-7 cells reported that the compound inhibited cell proliferation effectively and induced apoptosis through mitochondrial dysfunction.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Bicyclic pyrrolo-pyrazinone core fused with a 5-chloropyridinyl group.
- A phenoxycarbonyloxy substituent at position 7, enhancing steric bulk and lipophilicity compared to hydroxyl or unsubstituted analogues .
Role in Pharmaceuticals :
- Identified as Eszopiclone Impurity C (EP), a degradation product or synthetic intermediate in the production of eszopiclone, a non-benzodiazepine sedative-hypnotic .
Comparison with Similar Compounds
Structural Comparison
| Compound Name | Substituent at Position 7 | CAS Number | Key Structural Differences |
|---|---|---|---|
| Target Compound (Eszopiclone Impurity C) | Phenoxycarbonyloxy | 148891-53-6 | Bulky aromatic ester group |
| (7RS)-6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one (Impurity B) | Hydroxyl | 43200-81-3 | Polar hydroxyl group enabling hydrogen bonding |
| 6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one | None (unsubstituted) | 148891-53-6 | Absence of substituent at position 7 |
| Zopiclone N-Oxide (Impurity A) | 4-Methylpiperazinecarboxylate 4-oxide | 43200-96-0 | Oxidized piperazinyl group at position 5 |
Key Observations :
Physicochemical Properties
Functional Impact :
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of 6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one?
- Answer : The compound features a fused pyrrolo-pyrazine core substituted with a 5-chloropyridinyl group and a phenoxycarbonyloxy moiety. Key physicochemical properties include:
- Molecular Formula : C₁₈H₁₁ClN₄O₄ (monoisotopic mass: 382.0469 g/mol) .
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the heterocyclic core and ester functional groups .
- Stability : Susceptible to hydrolysis under acidic/basic conditions owing to the carbonate ester linkage .
Q. How is this compound synthesized, and what are critical reaction conditions?
- Answer : Synthesis typically involves multi-step reactions:
Core Formation : Condensation of pyridine-carboxylate derivatives with pyrrolidine precursors under reflux (e.g., in THF or DCM) .
Functionalization : Introduction of the phenoxycarbonyloxy group via esterification with phenyl chloroformate under anhydrous conditions .
- Critical Conditions :
- Temperature control (<40°C) to prevent decomposition of the carbonate ester .
- Use of inert atmosphere (N₂/Ar) to avoid oxidation of the dihydropyrrolo-pyrazine core .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data for this compound?
- Answer : Discrepancies in reported bioactivity (e.g., anticancer vs. antiviral) may arise from:
- Structural Analogues : Impurities or by-products (e.g., 6-(5-chloropyridin-2-yl)-7-hydroxy derivatives) .
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or endpoint measurements (IC₅₀ vs. EC₅₀).
- Methodology :
- HPLC-Purity Analysis : Ensure >95% purity using a C18 column (UV detection at 254 nm) .
- Dose-Response Validation : Replicate assays across multiple models to confirm activity thresholds .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Answer :
- ADMET Prediction : Use tools like SwissADME to evaluate logP (estimated ~2.8), suggesting moderate blood-brain barrier permeability .
- Metabolic Stability : Simulate CYP450 interactions (e.g., CYP3A4) to predict hepatic clearance rates .
- Experimental Validation :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to quantify metabolic half-life .
- Structural Modifications : Replace the phenoxy group with bioisosteres (e.g., pyridyloxy) to enhance stability .
Q. What analytical techniques are most effective for characterizing degradation products under stress conditions?
- Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and hydrolytic conditions (pH 1–13) .
- Techniques :
- LC-HRMS : Identify degradation products (e.g., hydrolyzed carbonate esters) with accurate mass measurements .
- TGA/DSC : Monitor thermal decomposition patterns (onset ~180°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
